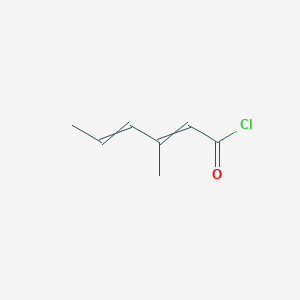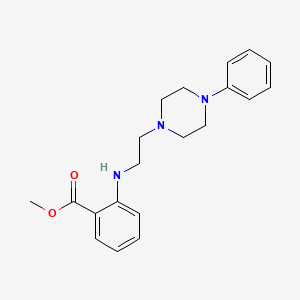
5-bromo-3-phenyl-1H-indole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-phenyl-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Métodos De Preparación
The synthesis of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide typically involves the condensation of 5-bromoindole-2-carbohydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in ethanol or another solvent, with the elimination of a water molecule . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-bromo-3-phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the bromine atom, to form various substituted derivatives
Aplicaciones Científicas De Investigación
5-bromo-3-phenyl-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It has shown potential in inhibiting cell proliferation in cancer cell lines.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-phenyl-1H-indole-2-carbohydrazide involves the inhibition of specific molecular targets. For instance, one of its derivatives, 5-bromo-N’-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide, inhibits VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway .
Comparación Con Compuestos Similares
5-bromo-3-phenyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carbohydrazide: Similar in structure but with a fluorine atom instead of bromine, showing potent antiviral activity.
3-amino-5-bromo-1H-indole-2-carbohydrazide: Another derivative with different substituents, used in various biological applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
70070-24-5 |
|---|---|
Fórmula molecular |
C15H12BrN3O |
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
5-bromo-3-phenyl-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C15H12BrN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18-12)15(20)19-17/h1-8,18H,17H2,(H,19,20) |
Clave InChI |
JOMNNJPPADTBDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C(=O)NN |
Solubilidad |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)











